molecular formula C15H17N5O4 B2830747 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034254-32-3

2-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2830747
CAS RN: 2034254-32-3
M. Wt: 331.332
InChI Key: PQONZEQFXFPONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazine derivative, which is a class of organic compounds containing a pyrazine ring—a six-membered aromatic ring with two nitrogen atoms. Pyrazines are often used in the pharmaceutical industry due to their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring and the addition of the various functional groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazine ring and various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazine derivatives can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods .

Scientific Research Applications

Synthesis and Potential Therapeutic Uses

  • Synthesis and Biological Activity : Compounds structurally related to 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one have been synthesized for potential therapeutic uses. For instance, a study by Sharma and Bansal (2016) reported the synthesis of similar pyridazinone derivatives, highlighting one compound as a promising anti-inflammatory agent with selectivity for COX-2 enzyme, without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).

Chemical Synthesis and Transformations

  • Synthesis and Tautomerism Studies : Ochi, Miyasaka, Kanada, and Arakawa (1976) investigated the synthesis and tautomerism of compounds related to the pyrazine structure, providing insights into the chemical behavior and potential applications of these compounds (Ochi et al., 1976).

  • Derivative Synthesis for Medical Applications : The synthesis of derivatives of pyrrolidin-2-one and pyrrolidine, as reported by Malawska et al. (2002), showed promising antiarrhythmic and antihypertensive activities, indicating the potential of these compounds in medical applications (Malawska et al., 2002).

Pharmaceutical Applications

  • Potential in Drug Development : Hutchinson et al. (2003) identified a compound with a structure similar to pyridazinone as a potent antagonist in drug development for osteoporosis, highlighting the pharmaceutical significance of related compounds (Hutchinson et al., 2003).

  • Applications in Heterocyclic Chemistry : The work of Higasio and Shoji (2001) on nitrogen-containing heterocyclic compounds, including pyrazines, outlines their use in pharmaceuticals and agrochemicals, indicating the broad scope of applications for these compounds (Higasio & Shoji, 2001).

Miscellaneous Chemical and Biological Activities

  • Chemical Transformations and Biological Impact : Studies on transformations of the pyrido[1,2-a]pyrazine ring system, as explored by Kolar, Tiŝler, and Pizzioli (1996), provide a foundation for understanding the chemical versatility and potential biological impacts of related compounds (Kolar et al., 1996).

  • Antimicrobial Activity of Derivatives : Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, demonstrating their antimicrobial properties. This suggests that derivatives of the core compound might have useful antimicrobial applications (Hossan et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazine derivatives exhibit antimicrobial, antiviral, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the pharmaceutical industry. This could include studies on its pharmacological activity, toxicity, and potential as a drug candidate .

properties

IUPAC Name

2-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-23-14-15(17-7-6-16-14)24-11-4-8-19(9-11)13(22)10-20-12(21)3-2-5-18-20/h2-3,5-7,11H,4,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQONZEQFXFPONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.